N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]pyrimidin-2-amine
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Overview
Description
N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring, a piperidine ring, and an oxane (tetrahydropyran) sulfonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]pyrimidin-2-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the oxane sulfonyl group, and the attachment of the pyrimidine moiety. Common synthetic routes may include:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of Oxane Sulfonyl Group: The oxane sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of Pyrimidine Moiety: The pyrimidine ring can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the oxane sulfonyl group.
Reduction: Reduction reactions can occur, potentially affecting the pyrimidine ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: A compound with a similar pyrimidine core but different substituents.
Piperidine Derivatives: Compounds containing the piperidine ring, which are widely used in medicinal chemistry.
Uniqueness
N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]pyrimidin-2-amine is unique due to the presence of the oxane sulfonyl group, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents and research tools.
Properties
IUPAC Name |
N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c19-22(20,13-4-10-21-11-5-13)18-8-2-12(3-9-18)17-14-15-6-1-7-16-14/h1,6-7,12-13H,2-5,8-11H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWONNVIPAHOHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=CC=N2)S(=O)(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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